2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid
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Overview
Description
2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid is a heterocyclic compound that features a pyrazole ring substituted with an aminomethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde and ammonium chloride to introduce the aminomethyl group. The resulting intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The aminomethyl group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanoic acid
- 2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]butanoic acid
- 2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]pentanoic acid
Uniqueness
2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and binding properties. The presence of both an aminomethyl group and a carboxylic acid group allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5-7(3-9)6(2)11(10-5)4-8(12)13/h3-4,9H2,1-2H3,(H,12,13) |
InChI Key |
YCYSQSRXBRUUDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)CN |
Origin of Product |
United States |
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